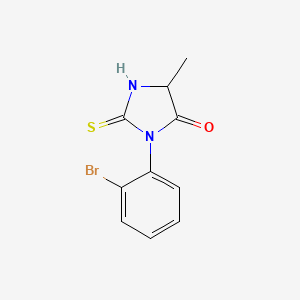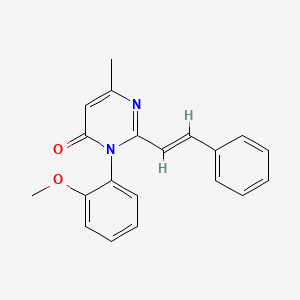
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a styryl group attached to a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve the use of acidic or basic catalysts and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce dihydropyrimidinone derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in the inhibition of inflammatory pathways and protection against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the core structure and functional groups.
Nicotinamide derivatives: Similar in having a pyrimidine core but differ in side chains and specific functional groups.
Uniqueness
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one is unique due to its combination of a methoxyphenyl group, a methyl group, and a styryl group attached to a pyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-methyl-2-[(E)-2-phenylethenyl]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2O2/c1-15-14-20(23)22(17-10-6-7-11-18(17)24-2)19(21-15)13-12-16-8-4-3-5-9-16/h3-14H,1-2H3/b13-12+ |
InChI Key |
IPNZCZNVRWDSBF-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC(=O)N(C(=N1)/C=C/C2=CC=CC=C2)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C=CC2=CC=CC=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



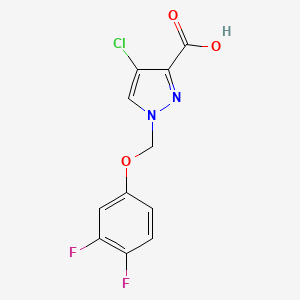
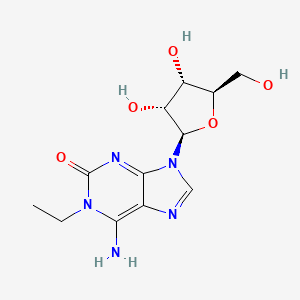

![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
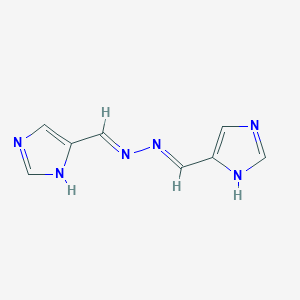


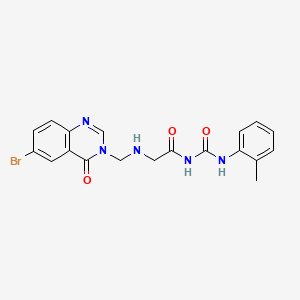

![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)
